molecular formula C11H15N5O3 B1663889 加利德西韦 CAS No. 249503-25-1

加利德西韦

货号 B1663889
CAS 编号: 249503-25-1
分子量: 265.27 g/mol
InChI 键: AMFDITJFBUXZQN-KUBHLMPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The cellular kinase phosphorylates Galidesivir into a triphosphate. This modified triphosphate is mistakenly regarded as natural triphosphate by the virus’s RNA polymerase .


Molecular Structure Analysis

Galidesivir is a potent viral RNA-dependent RNA polymerase inhibitor . The structure–activity analysis showed that Galidesivir triphosphate exhibits more inhibitor activity against RdRp (PDB ID: 7BV2) by forming an attractive charge interaction with Mg 2+ 1005, U20, and ARG553 .


Chemical Reactions Analysis

Galidesivir has shown broad-spectrum action in vitro with EC 50 ranging from 3 to 68 μM against approximately 20 RNA viruses in nine distinct categories, including flaviviruses, paramyxoviruses, bunyaviruses, arenaviruses .


Physical And Chemical Properties Analysis

The physico-chemical properties of Galidesivir were studied using Density Functional Theory .

科学研究应用

Treatment of SARS-CoV-2 (COVID-19)

  • Application Summary: Galidesivir has been studied for its potential use in treating SARS-CoV-2 infection, the virus responsible for the COVID-19 pandemic . It is a broad-spectrum antiviral compound with demonstrated in vitro and in vivo efficacy against several RNA viruses .
  • Methods of Application: In a study, the efficacy of Galidesivir was tested in the Syrian golden hamster model of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Treatment with Galidesivir reduced lung pathology in infected animals compared with untreated controls when treatment was initiated 24 h prior to infection .
  • Results: The study showed that Galidesivir could potentially be used as a medical intervention for a range of acute viral illnesses, including coronaviruses .

Treatment of Yellow Fever

  • Application Summary: Galidesivir has shown potential in the treatment of Yellow Fever . Yellow Fever is a serious infectious disease, endemic to tropical areas of Africa and Central and South America .
  • Methods of Application: Galidesivir was evaluated in a Phase 1 clinical trial for safety, tolerability, and pharmacokinetics . The drug was administered intramuscularly (IM) to healthy subjects .
  • Results: The trial found that Galidesivir was safe and well-tolerated .

Treatment of Ebola

  • Application Summary: Galidesivir has been studied for its potential use in treating Ebola . Ebola is a severe and often fatal illness in humans.
  • Results: The development of Galidesivir for Ebola treatment is supported by the National Institute of Allergy and Infectious Diseases (NIAID) .

Treatment of Marburg Virus Disease

  • Application Summary: Galidesivir has shown potential in the treatment of Marburg virus disease . Marburg virus is a highly infectious and deadly pathogen, causing severe viral hemorrhagic fever.
  • Results: Galidesivir has shown to increase survival in a hamster model of Marburg virus infection .

Treatment of Rift Valley Fever

  • Application Summary: Galidesivir has been studied for its potential use in treating Rift Valley Fever . Rift Valley Fever is a viral disease that primarily affects animals but can also infect humans.
  • Results: Galidesivir has shown to increase survival in animal models infected with the Rift Valley Fever virus .

Treatment of Other RNA Viruses

  • Application Summary: Galidesivir is a broad-spectrum antiviral drug that has shown effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses .
  • Results: The results of Galidesivir’s effectiveness against these RNA viruses are promising, but more research is needed .

Treatment of Hepatitis C

  • Application Summary: Galidesivir was originally intended as a treatment for Hepatitis C . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage.
  • Results: The development of Galidesivir for Hepatitis C treatment is supported by BioCryst Pharmaceuticals .

Treatment of Zika Virus

  • Application Summary: Galidesivir has shown potential in the treatment of Zika virus . Zika virus is a mosquito-borne flavivirus that was first identified in Uganda in 1947 in monkeys.
  • Methods of Application: Galidesivir was tested against Zika virus in a mouse model .
  • Results: Galidesivir abrogated viremia in Zika virus–infected rhesus Macaques .

Treatment of Filovirus Infections

  • Application Summary: Galidesivir has been developed as a potential treatment for deadly filovirus infections . Filoviruses are a family of viruses that are associated with severe hemorrhagic fever in humans.
  • Results: Galidesivir has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .

Treatment of Orthomyxoviruses

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including orthomyxoviruses .
  • Results: The results of Galidesivir’s effectiveness against orthomyxoviruses are promising, but more research is needed .

Treatment of Picornaviruses

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including picornaviruses .
  • Results: The results of Galidesivir’s effectiveness against picornaviruses are promising, but more research is needed .

Treatment of Togavirus Infections

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including togaviruses .
  • Results: The results of Galidesivir’s effectiveness against togaviruses are promising, but more research is needed .

Treatment of Bunyavirus Infections

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses .
  • Results: The results of Galidesivir’s effectiveness against bunyaviruses are promising, but more research is needed .

Treatment of Orthomyxovirus Infections

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including orthomyxoviruses .
  • Results: The results of Galidesivir’s effectiveness against orthomyxoviruses are promising, but more research is needed .

Treatment of Picornavirus Infections

  • Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including picornaviruses .
  • Results: The results of Galidesivir’s effectiveness against picornaviruses are promising, but more research is needed .

安全和危害

Galidesivir is generally safe and well-tolerated . It is currently under phase 1 human trial in Brazil for coronavirus .

未来方向

Galidesivir is one of several antiviral drugs being tested for coronavirus disease 2019 . On April 9, 2020, BioCryst opened enrollment into a randomized, double-blind, placebo-controlled clinical trial to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19 .

属性

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Galidesivir

CAS RN

249503-25-1
Record name Immucillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALIDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galidesivir
Reactant of Route 2
Galidesivir
Reactant of Route 3
Galidesivir
Reactant of Route 4
Galidesivir
Reactant of Route 5
Galidesivir
Reactant of Route 6
Galidesivir

Citations

For This Compound
2,170
Citations
M Ataei, H Hosseinjani - Journal of Pharmaceutical Care, 2020 - jpc.tums.ac.ir
… As a result, we conclude that Galidesivir … Galidesivir in hospitalized adult patients with either Yellow Fever or COVID-19. In part 1 of this phase 1 clinical trial, different doses of Galidesivir …
Number of citations: 11 jpc.tums.ac.ir
JG Julander, JF Demarest, R Taylor, BB Gowen… - Antiviral research, 2021 - Elsevier
… This manuscript provides an update on the development of galidesivir for clinical use in the … on current progress in the development of galidesivir by presenting an overview of its known …
Number of citations: 52 www.sciencedirect.com
AA Elfiky - Life sciences, 2020 - Elsevier
Aims A new human coronavirus (HCoV), which has been designated SARS-CoV-2, began spreading in December 2019 in Wuhan City, China causing pneumonia called COVID-19. …
Number of citations: 935 www.sciencedirect.com
I Celik, M Erol, Z Duzgun - Molecular Diversity, 2021 - Springer
… Antiviral drugs such as remdesivir, favipiravir, ribavirin, and galidesivir act by inhibiting the … The present study found that especially ribavirin triphosphate and galidesivir triphosphate …
Number of citations: 33 link.springer.com
R Taylor, R Bowen, JF Demarest, M DeSpirito… - Viruses, 2021 - mdpi.com
… of galidesivir also extends to coronaviruses. Herein, we describe the efficacy of galidesivir in the … Treatment with galidesivir reduced lung pathology in infected animals compared with …
Number of citations: 7 www.mdpi.com
A Mathis, D Collins, S Dobo, DM Walling… - … in drug development, 2022 - Wiley Online Library
… doses of galidesivir and 8 subjects/cohort receiving multiple doses of galidesivir was deemed … a comparative bioavailability of galidesivir + lidocaine in comparison to galidesivir alone. …
Number of citations: 4 accp1.onlinelibrary.wiley.com
S Deshpande, W Huo, R Shrestha… - ACS Infectious …, 2023 - ACS Publications
… Here, we report direct in vitro testing of the effects of Galidesivir triphosphate on dengue-2 … by Galidesivir may not derive from the early termination of RNA synthesis following Galidesivir …
Number of citations: 3 pubs.acs.org
JB Westover, A Mathis, R Taylor, L Wandersee… - Antiviral research, 2018 - Elsevier
… Here we report on the activity of galidesivir in the hamster model of peracute RVFV infection. … Our findings support the further development of galidesivir as an antiviral therapy for use in …
Number of citations: 62 www.sciencedirect.com
SY Lim, C Osuna, J Lakritz, E Chen… - Open Forum …, 2017 - dash.harvard.edu
… and dosing strategies of galidesivir against ZIKV infection. … We have evaluated galidesivir therapy administered via IM … loading and maintence doses of galidesivir. The highest dose …
Number of citations: 20 dash.harvard.edu
L Eyer, A Nougairède, M Uhlířová, JS Driouich… - Journal of …, 2019 - Am Soc Microbiol
… galidesivir-resistant TBEV. Our results contribute to understanding the molecular basis of galidesivir … We have previously found that galidesivir (BCX4430), a broad-spectrum RNA virus …
Number of citations: 33 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。